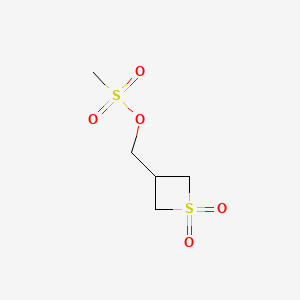
(1,1-Dioxothietan-3-yl)methyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,1-Dioxothietan-3-yl)methyl methanesulfonate is an organosulfur compound characterized by the presence of a dioxothietane ring and a methanesulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothietan-3-yl)methyl methanesulfonate typically involves the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxothietan-3-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,1-Dioxothietan-3-yl)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the role of sulfur-containing groups in biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as antimicrobial or anticancer properties. Research is ongoing to explore its potential therapeutic applications.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials with unique properties. Its reactivity and versatility make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of (1,1-Dioxothietan-3-yl)methyl methanesulfonate involves its interaction with molecular targets through its reactive functional groups. The dioxothietane ring and methanesulfonate group can participate in various chemical reactions, leading to the modification of target molecules. These interactions can affect molecular pathways and biological processes, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(1,1-Dioxothiolan-3-yl)methyl methanesulfonate: Similar structure but with a five-membered ring.
(1,1-Dioxothiolan-3-yl)-dithiocarbamate: Contains a dithiocarbamate group instead of a methanesulfonate group.
Uniqueness
(1,1-Dioxothietan-3-yl)methyl methanesulfonate is unique due to its four-membered dioxothietane ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different ring sizes or functional groups. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C5H10O5S2 |
|---|---|
Molecular Weight |
214.3 g/mol |
IUPAC Name |
(1,1-dioxothietan-3-yl)methyl methanesulfonate |
InChI |
InChI=1S/C5H10O5S2/c1-11(6,7)10-2-5-3-12(8,9)4-5/h5H,2-4H2,1H3 |
InChI Key |
SOPCJUBYUYYTBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1CS(=O)(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


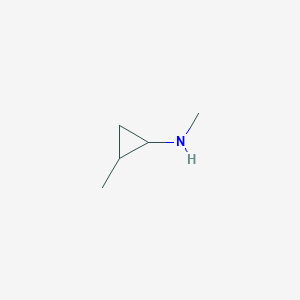

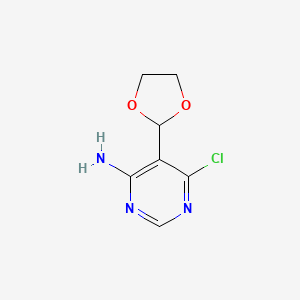
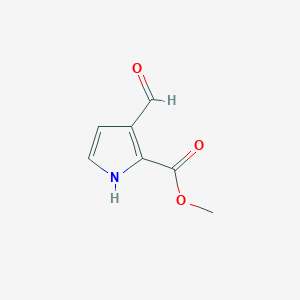
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13561753.png)
![(3-Methylbicyclo[1.1.1]pentan-1-YL)methyl 4-methylbenzenesulfonate](/img/structure/B13561763.png)


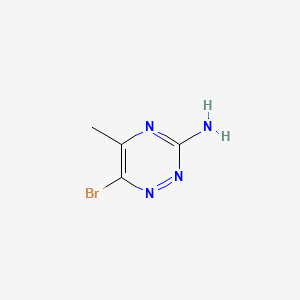
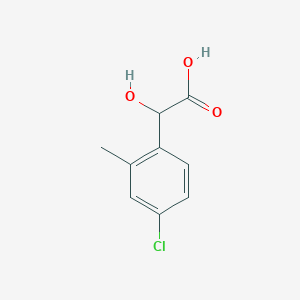
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)
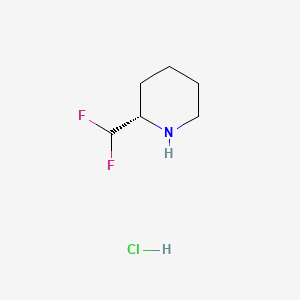
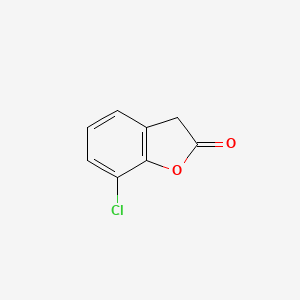
![3-Phenylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13561814.png)
